Vanadyl sulfate pentahydrate

Description

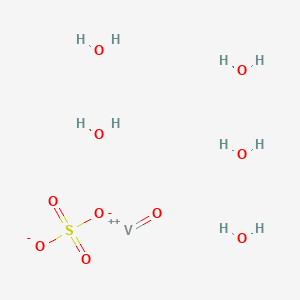

Structure

2D Structure

Properties

IUPAC Name |

oxovanadium(2+);sulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.5H2O.O.V/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);5*1H2;;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYBXHQARYQUAY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10O10SV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14708-82-8, 12439-96-2 | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012439962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Vanadyl Sulfate Pentahydrate at the Molecular and Cellular Levels

Elucidation of Insulin-Mimetic Actions

The insulin-mimetic actions of vanadyl sulfate (B86663) pentahydrate are multifaceted, involving direct and indirect effects on the intricate network of proteins that govern insulin (B600854) signaling. Research has illuminated several key mechanisms that contribute to its biological activity.

Modulation of Insulin Receptor Tyrosine Kinase Activity

The effect of vanadyl sulfate on the insulin receptor tyrosine kinase (IRTK) activity presents a complex and somewhat contested area of research. Some studies suggest that vanadium compounds, including vanadyl sulfate, can enhance the phosphorylation of the insulin receptor, thereby activating it. nih.govazurebiosystems.com This proposed mechanism involves the binding of the vanadyl ion to the kinase domain of the insulin receptor, leading to a conformational change that mimics the effect of insulin binding and promotes autophosphorylation.

However, a significant body of evidence suggests that the insulin-mimetic effects of vanadyl sulfate can occur independently of direct insulin receptor tyrosine phosphorylation. nih.govnih.govnih.gov Studies have demonstrated that vanadyl sulfate can stimulate downstream signaling events, such as glycogen (B147801) synthesis, without a detectable change in the tyrosine phosphorylation of the insulin receptor's β-subunit. nih.gov These findings point towards a mechanism where vanadyl sulfate bypasses the initial step of insulin receptor activation and acts on downstream components of the signaling pathway. This suggests that while modulation of IRTK activity may contribute to the effects of vanadyl sulfate under certain conditions, it is not the sole or primary mechanism of its insulin-mimetic action.

Inhibition of Protein Tyrosine Phosphatases (PTPases)

A more widely accepted mechanism for the insulin-mimetic effects of vanadyl sulfate is its ability to inhibit protein tyrosine phosphatases (PTPases). nih.govazurebiosystems.com PTPases are a family of enzymes that dephosphorylate tyrosine residues on proteins, thereby acting as negative regulators of the insulin signaling pathway. By inhibiting these enzymes, vanadyl sulfate helps to maintain the phosphorylated and active state of key signaling proteins.

Among the various PTPases, Protein Tyrosine Phosphatase-1B (PTP-1B) is a key negative regulator of the insulin signaling pathway, responsible for the dephosphorylation of the insulin receptor. azurebiosystems.com Vanadium compounds have been shown to be potent inhibitors of PTP-1B. azurebiosystems.com The inhibitory action of vanadyl sulfate on PTP-1B is believed to be a crucial component of its insulin-mimetic effects. By inhibiting PTP-1B, vanadyl sulfate prevents the dephosphorylation of the insulin receptor and other downstream signaling molecules, leading to a sustained activation of the insulin signaling cascade. azurebiosystems.com

| Vanadium Compound | IC50 (nM) | Reference |

|---|---|---|

| Sodium Orthovanadate | 204.1 ± 25.15 | nih.gov |

| [VO(dipic)(dmbipy)]·2H2O | 185.4 ± 9.8 | nih.gov |

| VOO(dipic)·H2O | 167.2 ± 8.0 | nih.gov |

Activation of Downstream Insulin Signaling Pathways

By inhibiting PTPases and potentially modulating insulin receptor activity, vanadyl sulfate leads to the activation of downstream signaling pathways that are crucial for mediating the metabolic effects of insulin.

Phosphatidylinositol 3-kinase (PI3K) is a key enzyme in the insulin signaling pathway, and its activation is a critical step in mediating many of insulin's metabolic effects. Research has shown that vanadyl sulfate treatment can lead to the activation of PI3K. nih.govnih.gov One study demonstrated that in human muscle, insulin stimulation led to a 4.7-fold increase in PI3-kinase activity associated with Insulin Receptor Substrate-1 (IRS-1). nih.gov Following treatment with a vanadium compound, there was a consistent trend for increased basal levels of IRS-1-associated PI 3-kinase activity. nih.gov This activation of PI3K is a pivotal event that leads to the propagation of the insulin signal downstream.

| Condition | Observation | Fold Change | Reference |

|---|---|---|---|

| Insulin Stimulation (Human Muscle) | Increased PI3-Kinase activity associated with IRS-1 | 4.7-fold | nih.gov |

| Vanadium Treatment (Human Muscle) | Increased basal IRS-1-associated PI 3-Kinase activity | Not quantified | nih.gov |

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that acts downstream of PI3K and is a central node in the insulin signaling network. The activation of PKB/Akt is essential for many of insulin's effects, including glucose uptake and glycogen synthesis. azurebiosystems.com Studies have demonstrated that vanadyl sulfate treatment leads to the phosphorylation and activation of PKB/Akt. azurebiosystems.com This activation is dose-dependent and contributes significantly to the insulin-mimetic effects of the compound. researchgate.net The activation of PKB/Akt by vanadyl sulfate further amplifies the insulin signal, leading to the regulation of various cellular processes.

| Vanadate Concentration | Observation | Reference |

|---|---|---|

| Dose-dependent | Increased PKB/Akt phosphorylation levels | researchgate.net |

Influence on Glucose Transport and Metabolism

A key mechanism by which vanadyl sulfate exerts its insulin-like effects is by enhancing the transport of glucose into cells. nih.gov This is achieved by promoting the translocation of glucose transporters, particularly Glucose Transporter Type 4 (GLUT4), from intracellular vesicles to the plasma membrane in insulin-sensitive tissues like skeletal muscle, cardiac tissue, and adipose tissue. uthscsa.edunih.govnih.gov By activating the PI3K-PKB/Akt pathway, vanadium compounds increase the cellular uptake of glucose via the GLUT4 transporter. uthscsa.edu

In studies on streptozotocin (B1681764) (STZ)-induced diabetic rats, treatment with an organic form of vanadium was found to enhance the early response of insulin-mediated GLUT4 translocation in cardiac tissue. nih.gov While the maximal insulin response was not significantly different, the plasma membrane GLUT4 level was significantly higher at 5 minutes post-insulin injection in the vanadium-treated diabetic group compared to the untreated diabetic group. nih.gov This indicates that the treatment improves the initial phase of glucose transporter mobilization. nih.gov

| Time Point Post-Insulin Injection | Observation in Vanadium-Treated Diabetic Group | Reference |

|---|---|---|

| 5 Minutes (Early Response) | Plasma membrane GLUT4 level significantly higher than untreated diabetic group; comparable to control groups. | nih.gov |

| 15 Minutes (Maximal Response) | No significant difference in plasma membrane GLUT4 level compared to untreated diabetic group. | nih.gov |

| Basal State | Basal intracellular GLUT4 content was significantly higher compared to the untreated diabetic group. | nih.gov |

Vanadyl sulfate actively promotes the synthesis of glycogen, a process known as glycogenesis, in both liver and muscle tissues. oup.comnih.gov This action contributes significantly to its glucose-lowering effects. nih.gov The stimulation of glycogen synthesis by vanadyl sulfate is linked to the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. oup.com Studies have shown that specific inhibitors of PI3K can block the increase in glycogen synthesis induced by vanadyl sulfate. oup.com

In clinical studies involving patients with non-insulin-dependent diabetes mellitus (NIDDM), treatment with vanadyl sulfate led to a marked improvement in insulin-stimulated glucose disposal. medcraveonline.com This enhancement was largely attributable to increased insulin-stimulated glycogen synthesis, which accounted for over 80% of the observed increase in glucose disposal. medcraveonline.com Furthermore, the treatment lowered the Michaelis constant (Km) of skeletal muscle glycogen synthase, indicating an increase in the enzyme's affinity for its substrate and thus enhancing its activity. medcraveonline.com

Vanadyl sulfate helps to lower blood glucose levels by suppressing the production of glucose in the liver. nih.govwikipedia.org It achieves this by inhibiting two key hepatic processes: gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen into glucose). nih.gov The liver is considered a primary target for the therapeutic action of vanadyl sulfate. nih.gov

The inhibitory mechanism involves the modulation of key regulatory enzymes in these pathways. oup.com Vanadium compounds have been reported to restore the normal activity of crucial gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. oup.com Specifically, vanadyl sulfate has been identified as a competitive inhibitor of glucose-6-phosphatase, the enzyme responsible for the final step of glucose release from the liver. researchgate.net By inhibiting these enzymes, vanadyl sulfate effectively reduces hepatic glucose output, which is often elevated in diabetic states. oup.comnih.gov In clinical trials, treatment with vanadyl sulfate reduced endogenous glucose production by approximately 20%, and this reduction was strongly correlated with the decrease in fasting plasma glucose. nih.gov

| Parameter | Effect of Vanadyl Sulfate Treatment | Correlation | Reference |

|---|---|---|---|

| Endogenous Glucose Production (EGP) | Reduced by approximately 20% | Decline in EGP correlated with reduction in Fasting Plasma Glucose (FPG) (r = 0.60) | nih.gov |

| Fasting Plasma Glucose (FPG) | Decreased from 194 ± 16 to 155 ± 15 mg/dL | N/A | nih.gov |

Vanadium compounds, exhibiting insulin-like properties, can influence the levels of fructose (B13574) 2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator of glycolysis and an inhibitor of gluconeogenesis. oup.commedcraveonline.comnih.gov Fru-2,6-P2 plays a crucial role in hepatic glucose metabolism by stimulating phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. wikipedia.org

Studies in rat hepatocytes have shown that vanadate increases the concentration of Fru-2,6-P2 in a time- and dose-dependent manner. nih.gov This elevation in Fru-2,6-P2 levels leads to an increased flux through PFK-1, thereby activating glycolysis. medcraveonline.comnih.gov The ability of vanadium to increase the concentration of this key metabolic regulator is consistent with its insulin-mimetic actions, as insulin also promotes the synthesis of Fru-2,6-P2. oup.comwikipedia.org By modulating the levels of Fru-2,6-P2, vanadyl sulfate can shift hepatic metabolism from glucose production (gluconeogenesis) towards glucose utilization (glycolysis). nih.gov

Effects on Cellular Glycolysis Pathways

Vanadyl sulfate pentahydrate exerts a complex and sometimes varied influence on the pathways of cellular glycolysis, the metabolic process that converts glucose into pyruvate (B1213749). Research findings indicate that its effects can differ based on the biological context and the specific enzymes involved.

The interaction with pyruvate kinase, a crucial enzyme in the final step of glycolysis, has been specifically investigated. Vanadyl ions (VO²⁺) have been found to be poor activators of the primary physiological reaction catalyzed by pyruvate kinase. nih.gov However, the vanadyl ion can act as an activator for other enzyme-catalyzed reactions, such as the phosphorylation of glycolate (B3277807) by ATP and the bicarbonate-dependent ATPase activity of pyruvate kinase. nih.gov Furthermore, studies on cultured cells exposed to vanadyl sulfate have shown a decrease in cellular ATP levels, a key product of glycolysis. This cytotoxic effect could be mitigated by co-treatment with sodium pyruvate, indicating an interruption in the energy-producing phase of the glycolytic pathway. nih.govresearchgate.net

Interactions with Enzymatic Systems Beyond Insulin Signaling

This compound's biological activities extend far beyond its well-documented insulin-mimetic effects, involving interactions with a diverse array of enzymatic systems. Its ability to interact with phosphate-containing enzymes is a key aspect of its mechanism of action.

Vanadate and vanadyl salts are known to interact with a range of enzymes that contain phosphate (B84403) groups. jpp.krakow.pl This category includes enzymes such as tyrosine hydroxylases, adenylate kinases, and glyceraldehyde 3-phosphate dehydrogenase (GAPDH). jpp.krakow.pl While detailed mechanistic studies on each of these interactions are specific, the structural similarity of the vanadate ion to phosphate allows it to interfere with phosphorylation and dephosphorylation reactions central to these enzymes' functions.

A related enzyme, adenylate cyclase, has been shown to be inhibited by vanadyl sulfate. In rat adrenal membrane preparations, vanadyl sulfate, but not vanadate, was found to inhibit the activation of adenylate cyclase with a half-maximum inhibitory concentration (IC50) of approximately 0.3 mM. nih.gov

The interaction with ribonucleases (RNases) is particularly well-characterized. Vanadyl sulfate is a precursor for the synthesis of vanadyl ribonucleoside complexes (VRCs). wikipedia.org These complexes are potent inhibitors of many types of ribonucleases and are widely used in molecular biology to protect RNA from degradation during isolation. wikipedia.orgnih.govacs.org The VRC acts as a transition-state analog, effectively blocking the active site of the RNase enzyme. wikipedia.org This inhibition of RNases involved in ribosomal subunit formation has been shown to impair cell growth in bacteria like Staphylococcus aureus. nih.govresearchgate.net

The interaction of vanadyl sulfate with potassium-transporting ATPases (K-ATPases), such as the Na+/K+-ATPase pump, is nuanced and depends on the oxidation state of vanadium. The vanadyl ion (VO²⁺), the tetravalent (V⁴⁺) form found in vanadyl sulfate, is considered a relatively weak inhibitor of Na+/K+-ATPase compared to the vanadate ion (VO₄³⁻), which is the pentavalent (V⁵⁺) form. scispace.com

In intact cells, it is suggested that vanadium entering the cell's interior does not significantly inhibit the Na+/K+ pump, possibly because the intracellular environment promotes the reduction of vanadate to the less inhibitory vanadyl form, or due to binding with intracellular proteins. scispace.com However, vanadyl has been described as a non-competitive inhibitor of K-ATPases. jpp.krakow.pl

Vanadyl sulfate has been demonstrated to be an inhibitor of 3',5'-cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase (PKA). nih.gov The inhibitory potency is highly dependent on experimental conditions. While initial studies showed PKA inhibition only at high concentrations (IC50 > 400 µM), subsequent research that minimized the sequestration of vanadyl ions found inhibition at dramatically lower concentrations (IC50 < 10 µM). nih.gov The inhibition by the vanadyl ion appears to be of a mixed type, rather than strictly competitive or uncompetitive with its substrates. nih.gov This inhibitory action on PKA may explain some of the effects of vanadium salts on metabolic processes regulated by cAMP, such as lipolysis in fat tissue. nih.gov

Vanadyl sulfate has been shown to significantly modulate the activity of key antioxidant enzymes, particularly in states of oxidative stress such as in experimental diabetes. The primary enzymes affected are superoxide (B77818) dismutase (SOD) and catalase (CAT).

Numerous studies in diabetic animal models have reported that treatment with vanadyl sulfate can restore the diminished activities of both SOD and CAT towards normal levels. This enhancement of the antioxidant defense system is believed to contribute to the amelioration of oxidative stress markers. For instance, in diabetic rats, vanadyl sulfate administration has been associated with a significant increase in the enzymatic activities of SOD and CAT in various tissues, including the liver, pancreas, and kidneys. mdpi.com This leads to a reduction in lipid peroxidation, as evidenced by lower levels of malondialdehyde (MDA). mdpi.com

The table below summarizes findings from a study on diabetic rats, illustrating the effect of vanadyl sulfate on key antioxidant enzymes.

| Enzyme | Diabetic Control Group (Relative Activity) | Vanadyl Sulfate-Treated Diabetic Group (Relative Activity) | Outcome |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Significantly Decreased | Significantly Increased | Restoration of Activity mdpi.com |

| Catalase (CAT) | Significantly Decreased | Significantly Increased | Restoration of Activity mdpi.com |

| Glutathione (B108866) Peroxidase (GPx) | Significantly Decreased | Significantly Increased | Restoration of Activity mdpi.com |

Redox Biology and Oxidative Stress Modulation

The interaction of this compound with cellular systems is intricately linked to its ability to participate in redox reactions, leading to the modulation of oxidative stress. This section explores the multifaceted role of this compound in influencing the delicate balance between pro-oxidants and antioxidants within a biological milieu.

Generation of Reactive Oxygen Species (ROS)

Vanadyl sulfate, the V(IV) form of vanadium, is a potent generator of reactive oxygen species (ROS) in biological systems. This pro-oxidant activity is a key aspect of its molecular mechanism. In vitro studies using cultured primary astrocytes have demonstrated that vanadyl sulfate (VOSO₄) can induce a significant increase in intracellular ROS. For instance, exposure to concentrations as low as 20 μM VOSO₄ for 6 hours led to a noticeable rise in ROS levels. researchgate.net This effect tended to intensify with longer exposure times, with significant increases observed at 20 μM and 500 μM after 24 and 48 hours. researchgate.net

The generation of ROS by vanadyl sulfate is not limited to intracellular environments. Studies have also shown its ability to produce hydrogen peroxide (H₂O₂) in cell-free culture media. researchgate.net The interaction of vanadyl sulfate with components of the media can lead to the formation of H₂O₂, although the levels produced may not be directly cytotoxic. researchgate.net It is important to note that common in vitro assays for ROS detection, such as those using DCFH-DA and DHR123 probes, can be directly oxidized by vanadyl sulfate in a cell-independent manner, which could lead to an overestimation of cellular ROS production. mdpi.com

| Concentration of VOSO₄ (µM) | Exposure Time (hours) | Observation |

|---|---|---|

| 20 | 6 | Increased intracellular ROS |

| 20 | 24 | Significant increase in intracellular ROS |

| 500 | 48 | Significant increase in intracellular ROS |

Induction of Lipid Peroxidation

A significant consequence of the ROS generation by vanadyl sulfate is the induction of lipid peroxidation, a process that can damage cellular membranes. Lipid peroxidation involves the oxidative degradation of lipids, leading to the formation of various byproducts, including malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). arvojournals.orgnih.gov These aldehydes are highly reactive and can form adducts with proteins and DNA, contributing to cellular dysfunction. arvojournals.org

Animal studies have provided evidence for the role of vanadyl sulfate in promoting lipid peroxidation. In models of diabetes, administration of vanadyl sulfate has been shown to modulate the levels of lipid peroxidation products. researchgate.net While some studies suggest a pro-oxidant effect leading to increased lipid peroxidation, others indicate that under certain conditions, vanadyl sulfate can have a protective role by ameliorating oxidative stress-induced lipid peroxidation. researchgate.net The net effect on lipid peroxidation likely depends on the specific biological context, the dose of vanadyl sulfate, and the existing oxidative stress levels.

| Vanadium Compound | Experimental Model | Effect on Lipid Peroxidation (MDA levels) |

|---|---|---|

| Vanadyl sulfate | Diabetic rats | Modulation of MDA levels, with both increases and decreases reported depending on the study. |

| Decavanadate | Sparus aurata (in vivo) | Transient increase in cardiac tissue lipid peroxidation 1 hour after administration. |

| Metavanadate | Sparus aurata (in vivo) | Sustained increase in cardiac tissue lipid peroxidation at 1, 6, and 12 hours post-administration. |

Interaction with Hydrogen Peroxide Metabolism

Vanadyl sulfate's interaction with hydrogen peroxide (H₂O₂) is a critical aspect of its redox biology. This interaction can lead to the formation of highly reactive hydroxyl radicals (•OH) through a Fenton-like reaction. nih.gov Electron spin resonance (ESR) spectroscopy studies have confirmed the generation of hydroxyl radicals when vanadyl ions react with H₂O₂. nih.gov This reaction involves the oxidation of V(IV) to V(V). nih.gov

The reaction between vanadyl sulfate and H₂O₂ is complex and can involve multiple steps. Initially, V(IV) is oxidized to V(V) by H₂O₂. In the presence of excess H₂O₂, the resulting V(V) species can be converted to diperoxovanadate. nih.gov The generation of hydroxyl radicals in this process is a key contributor to the oxidative damage to biological macromolecules, including DNA. nih.gov The efficiency of this Fenton-like reaction is pH-dependent and can be influenced by the presence of other molecules that can act as hydroxyl radical scavengers. nih.govnih.gov

Influence of Vanadium Oxidation States (V(IV), V(V)) on Biological Activity

The biological activity of vanadium is highly dependent on its oxidation state. The two most relevant oxidation states in biological systems are +4 (vanadyl, VO²⁺) and +5 (vanadate, VO₃⁻). Vanadyl sulfate provides vanadium in the +4 oxidation state.

Research indicates that V(IV) is generally more potent in generating ROS compared to V(V). mdpi.com Studies comparing vanadyl sulfate (VOSO₄, V(IV)) and sodium metavanadate (NaVO₃, V(V)) have shown that VOSO₄ stimulates the oxidation of ROS-sensitive fluorescent probes more potently. mdpi.com This difference in reactivity is attributed to the distinct redox properties of the two oxidation states. The V(IV)/V(V) redox couple allows vanadium to participate in electron transfer reactions that fuel the production of ROS. nih.gov

The cellular uptake and intracellular distribution also differ between the two oxidation states. For instance, in rats, more vanadium was found to accumulate in the nuclei of liver cells when administered as vanadyl sulfate compared to sodium vanadate. nih.gov This differential accumulation can influence the site and extent of oxidative damage.

General Cellular and Molecular Responses

Dynamics of Cellular Protein Phosphorylation States

A primary mechanism through which vanadyl sulfate exerts its biological effects is by modulating the phosphorylation state of cellular proteins. Vanadyl compounds are well-established inhibitors of protein tyrosine phosphatases (PTPs). nih.gov PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, thereby playing a crucial role in regulating cellular signaling pathways.

By inhibiting PTPs, such as PTP1B, vanadyl sulfate effectively increases the level of tyrosine phosphorylation on various proteins, including key components of signaling cascades. nih.govnih.gov This inhibition mimics the action of certain growth factors and hormones, such as insulin. The structural similarity of vanadate (the oxidized form of vanadyl) to phosphate allows it to bind to the active site of PTPs, blocking their enzymatic activity. nih.gov

The inhibition of PTPs by vanadyl sulfate leads to the activation of downstream signaling pathways, most notably the mitogen-activated protein (MAP) kinase pathway. researchgate.net The MAP kinase cascade, which includes kinases like ERK (extracellular signal-regulated kinase), is involved in regulating a wide range of cellular processes, including cell growth, differentiation, and survival. researchgate.net Studies have shown that vanadyl sulfate treatment can lead to a sustained activation of MAP kinases, thereby influencing gene expression and other cellular responses. researchgate.net

| Target Enzyme/Pathway | Mechanism of Action | Downstream Effect |

|---|---|---|

| Protein Tyrosine Phosphatases (e.g., PTP1B) | Inhibition of enzymatic activity | Increased tyrosine phosphorylation of substrate proteins |

| MAP Kinase Pathway (e.g., ERK) | Activation through PTP inhibition | Modulation of gene expression, cell growth, and differentiation |

Regulation of Gene Expression Profiles

Vanadyl sulfate has been shown to modulate the expression of a wide array of genes, particularly those whose expression is altered in diabetic states. In studies involving streptozotocin-induced diabetic rats, oral administration of vanadyl sulfate normalized the expression of approximately 30% of the 133 genes that were dysregulated by diabetes. physiology.org These affected genes fall into several key functional groups, including lipid metabolism, oxidative stress, muscle structure, protein breakdown and biosynthesis, the complement system, and signal transduction. physiology.org

A significant aspect of vanadyl sulfate's regulatory role is its ability to restore the expression of genes encoding crucial enzymes in glucose and ketone body metabolism. oup.comnih.govjci.orgnih.gov Research has demonstrated that vanadate, a related vanadium compound, can counteract the diabetes-induced increase in the expression of the P-enolpyruvate carboxykinase (PEPCK) gene, a key regulator of gluconeogenesis. nih.govjci.org Conversely, it can increase the expression of the glucokinase gene to levels even higher than those in healthy subjects and induce the expression of pyruvate kinase mRNA. nih.govjci.org Furthermore, vanadate treatment has been observed to decrease the expression of the liver-specific glucose transporter, GLUT-2. nih.govjci.org These findings suggest that vanadyl sulfate can help restore normal glucose utilization and inhibit excessive glucose production by the liver at the genetic level. nih.gov Additionally, some studies indicate that vanadate can inhibit the transcription of the insulin receptor gene itself. nih.gov

Modulation of Cell Proliferation and Regeneration (e.g., Pancreatic Beta Cells)

A noteworthy effect of vanadyl sulfate is its ability to stimulate the proliferation and regeneration of pancreatic beta cells, the cells responsible for insulin production. nih.gov This has been observed in both non-diabetic and streptozotocin-induced diabetic rat models. nih.gov Treatment with vanadyl sulfate has been shown to increase the number of insulin immunopositive beta cells in the pancreatic islets in a dose-dependent manner. nih.gov In diabetic rats, where the number of these cells is significantly reduced, vanadyl sulfate treatment can correct this deficit, bringing the cell count back to control levels. nih.gov This regenerative effect is accompanied by an observed increase in the size of the pancreatic islets. nih.govprimescholars.com

The trophic and regenerative effects of vanadyl sulfate on pancreatic beta cells are believed to contribute to its ability to ameliorate hyperglycemia. primescholars.com By improving the number and function of these cells, the body's capacity to produce and secrete insulin is enhanced. nih.gov

| Experimental Group | Effect on Pancreatic Beta Cells | Key Findings | Reference |

|---|---|---|---|

| Non-diabetic rats treated with vanadyl sulfate | Increased proliferation | Dose-dependent increase in the number of insulin immunopositive cells. | nih.gov |

| STZ-induced diabetic rats treated with vanadyl sulfate | Stimulated regeneration | Correction of the decrease in insulin immunopositive beta cells to control levels. | nih.gov |

| STZ-induced diabetic rats treated with vanadyl sulfate | Increased islet size | Observed increase in the size of pancreatic islets compared to untreated diabetic rats. | nih.govprimescholars.com |

Effects on Autocrine Growth Mechanisms

Vanadyl sulfate has also been investigated for its effects on autocrine growth, a process where a cell produces a growth factor to which it also responds, leading to self-stimulation of proliferation. Research has shown that vanadyl sulfate can significantly inhibit the autocrine growth of certain human epithelial cancer cell lines, including lung (A549) and prostate (DU145) cancer cells. This inhibition of autocrine communication is associated with a decrease in the viability of these carcinoma cells and an increase in apoptosis and necrosis.

Preclinical Studies of Vanadyl Sulfate Pentahydrate in Disease Models

Diabetes Mellitus Models

The anti-diabetic properties of vanadyl sulfate (B86663) have been extensively evaluated in animal models of both type 1 and type 2 diabetes. These studies have consistently demonstrated its ability to ameliorate hyperglycemia and improve metabolic parameters.

Efficacy in Type 1 Diabetes Models (e.g., Streptozotocin-Induced Diabetes)

In streptozotocin (B1681764) (STZ)-induced diabetic rats, a well-established model for type 1 diabetes, vanadyl sulfate administration has been shown to significantly reduce blood glucose levels. nih.govnih.gov Treatment with vanadyl sulfate in these models has resulted in a normalization of blood glucose, often without a corresponding increase in plasma insulin (B600854) levels. nih.gov This suggests that vanadyl sulfate may act through insulin-mimetic pathways. Studies have reported that oral administration of vanadyl sulfate to STZ-diabetic rats can correct hyperglycemia and prevent diabetes-related complications affecting cardiac and adipose tissue function.

One study demonstrated that treatment with vanadyl sulfate not only reduced high blood glucose levels but also had trophic effects on pancreatic beta-cells. primescholars.com Another investigation found that long-term combined treatment with vanadyl sulfate and a low dose of insulin in STZ-induced diabetic rats led to the regeneration of new beta-cells and long-term relief from diabetes even after treatment withdrawal. nih.gov

| Animal Model | Treatment Details | Key Findings | Reference |

|---|---|---|---|

| Streptozotocin (STZ)-Induced Diabetic Rats | Oral vanadyl sulfate | Normalized elevated blood glucose levels. | nih.gov |

| STZ-Induced Diabetic Rats | Oral vanadyl sulfate | Ameliorated hyperglycemia and prevented diabetes-related cardiac and adipose tissue dysfunction. | |

| STZ-Induced Diabetic Rats | Oral vanadyl sulfate | Reduced high blood glucose levels and exerted trophic effects on pancreatic beta-cells. | primescholars.com |

| STZ-Induced Diabetic Rats | Combined vanadyl sulfate and low-dose insulin for one year | Regenerated new beta-cells and provided long-term relief from diabetes. | nih.gov |

Efficacy in Type 2 Diabetes Models

Vanadyl sulfate has also demonstrated significant efficacy in animal models of type 2 diabetes, which are characterized by insulin resistance. In Zucker fatty rats and Zucker diabetic fatty rats, oral administration of vanadyl sulfate has been shown to lower elevated blood glucose, cholesterol, and triglycerides. nih.gov These findings suggest that vanadyl sulfate can improve both glucose and lipid metabolism in the context of insulin resistance.

Impact on Systemic Insulin Sensitivity

A key aspect of vanadyl sulfate's anti-diabetic effect is its ability to improve systemic insulin sensitivity. Preclinical studies have shown that vanadyl sulfate enhances insulin-mediated glucose disposal in peripheral tissues. In STZ-induced diabetic rats, treatment with vanadyl sulfate has been found to increase glucose transport and metabolism in skeletal muscle, liver, and adipose tissues. The compound is believed to exert its insulin-mimetic effects by inhibiting protein tyrosine phosphatases, which are enzymes that deactivate the insulin receptor. By inhibiting these enzymes, vanadyl sulfate can prolong the activated state of the insulin receptor, thereby enhancing insulin signaling.

Alterations in Lipid Metabolism

In addition to its effects on glucose metabolism, vanadyl sulfate has been shown to favorably alter lipid profiles in diabetic animal models. Studies in STZ-induced diabetic rats have demonstrated that treatment with vanadyl sulfate can lead to a reduction in serum levels of cholesterol, triglycerides, and low-density lipoprotein (LDL)-cholesterol, while increasing high-density lipoprotein (HDL)-cholesterol. nih.gov These effects on lipid metabolism are significant as they can help mitigate the cardiovascular complications often associated with diabetes.

| Animal Model | Treatment Details | Effect on Lipid Profile | Reference |

|---|---|---|---|

| Zucker fatty rats, Zucker diabetic fatty rats | Oral vanadyl sulfate | Lowered elevated cholesterol and triglycerides. | nih.gov |

| Streptozotocin (STZ)-Induced Diabetic Rats | Oral vanadyl sulfate | Reduced serum cholesterol, triglycerides, and LDL-cholesterol; Increased HDL-cholesterol. | nih.gov |

| Streptozotocin (STZ)-Induced Diabetic Rats | Oral vanadyl sulfate | Corrected high cholesterol and triglycerides levels. | nih.gov |

Preservation and Function of Pancreatic Beta Cells

Perhaps one of the most significant preclinical findings is the effect of vanadyl sulfate on pancreatic beta cells. In STZ-induced diabetic models, where beta cells are destroyed, treatment with vanadyl sulfate has been associated with the proliferation and regeneration of these insulin-producing cells. nih.govnih.gov Studies have shown an increase in the number and size of pancreatic islets and an increase in insulin-positive beta cells following treatment. nih.gov

Electron microscopy studies have revealed that vanadyl sulfate treatment can preserve the ultrastructure of pancreatic beta cells in diabetic rats, maintaining normal chromatin distribution and well-developed endoplasmic reticulum. scialert.net This protective and regenerative effect on beta cells suggests that vanadyl sulfate may not only manage the symptoms of diabetes but also potentially address the underlying pathology of beta-cell dysfunction and loss. nih.govsbmu.ac.ir One study indicated that cellular degeneration of pancreatic B-cells was less pronounced in diabetic animals treated with vanadyl sulfate compared to untreated diabetic animals. nih.gov

Oncological Research

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (e.g., Breast Cancer, Lung Adenocarcinoma, Prostate Cancer)

Vanadyl sulfate pentahydrate has been the subject of preclinical investigations to determine its potential as an anticancer agent. Research has focused on its ability to inhibit the growth and proliferation of various cancer cell lines.

In studies involving breast cancer, vanadyl sulfate demonstrated significant cytotoxic effects on the MCF-7 human breast cancer cell line. researchgate.netnih.govsalviapub.com The compound was shown to have dose-dependent cytotoxic effects, with the half-maximal inhibitory concentration (IC50) — the concentration of a drug that is required for 50% inhibition in vitro — being 25 µg/ml after 24 hours of exposure and 20 µg/ml after 48 hours. researchgate.netnih.govsalviapub.com

The antiproliferative activity of vanadyl sulfate has also been evaluated against lung and prostate cancer cells. In one study, vanadyl sulfate was found to significantly inhibit the autocrine growth and decrease the viability of the A549 human lung adenocarcinoma cell line and the DU145 human prostate cancer cell line. nih.govresearchgate.net This suggests that the compound can interfere with the self-stimulating growth signals that are often crucial for tumor development. nih.gov The inhibitory effect on the anchorage-dependent growth of both lung and prostate carcinoma cell lines was observed at concentrations of ≥5 μM. researchgate.net

| Cancer Type | Cell Line | Observed Effect | Key Findings | Reference |

|---|---|---|---|---|

| Breast Cancer | MCF-7 | Cytotoxicity | IC50 at 24 hours: 25 µg/ml; IC50 at 48 hours: 20 µg/ml. Effects are dose-dependent. | researchgate.netnih.govsalviapub.com |

| Lung Adenocarcinoma | A549 | Antiproliferative/Cytotoxic | Significantly inhibited autocrine growth and decreased cell viability. | nih.govresearchgate.net |

| Prostate Cancer | DU145 | Antiproliferative/Cytotoxic | Significantly inhibited autocrine growth and decreased cell viability. | nih.govresearchgate.net |

Induction of Programmed Cell Death (Apoptosis and Necrosis)

Beyond inhibiting proliferation, vanadyl sulfate has been shown to actively induce programmed cell death in cancer cells. Both apoptosis (a controlled, programmed form of cell death) and necrosis (a form of cell injury which results in the premature death of cells) have been observed following treatment with the compound. nih.govresearchgate.net In studies on MCF-7 breast cancer cells, exposure to vanadyl sulfate for 24 hours led to apoptosis in 52% of the cells, a significant increase compared to untreated cells. researchgate.netnih.govsalviapub.com Similarly, in A549 lung cancer and DU145 prostate cancer cells, vanadyl sulfate treatment increased the ratio of both apoptotic and necrotic cells. nih.govresearchgate.net

A hallmark of apoptosis is the cleavage of chromosomal DNA into smaller fragments. Vanadium compounds can induce cytotoxic effects through DNA cleavage and fragmentation. nih.gov Studies using the comet assay, a technique for detecting DNA damage, have shown that vanadyl sulfate can induce DNA damage in cells. nih.gov Specifically, it has been observed to produce DNA single- and double-strand breaks. nih.gov This genotoxic activity is a critical mechanism underlying its ability to trigger apoptosis in cancer cells. mdpi.com The process of DNA fragmentation is a key step in the execution phase of apoptosis, leading to the eventual dismantling of the cell. mdpi.com

Apoptosis is executed by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade in response to pro-apoptotic signals. diva-portal.orgmdpi.com Research indicates that vanadyl sulfate can trigger this cascade. In MCF-7 breast cancer cells, treatment with vanadyl sulfate at its IC50 concentration for 24 hours resulted in an increased expression of Caspase-8 mRNA. researchgate.netnih.govsalviapub.com Caspase-8 is an initiator caspase, often associated with the extrinsic apoptosis pathway. diva-portal.org The activation of initiator caspases leads to the subsequent activation of effector caspases, such as caspase-3, which then cleave a broad spectrum of cellular proteins, culminating in cell death. mdpi.commdpi.com General studies on vanadium compounds have confirmed their ability to activate caspase-3, reinforcing the role of the caspase cascade in their anticancer effects. mdpi.com

| Gene | Function | Change in Expression | Reference |

|---|---|---|---|

| p53 | Tumor suppressor | Increased | researchgate.net |

| P21 | Cell cycle regulator | Increased | researchgate.net |

| Caspase-8 | Initiator caspase in apoptosis | Increased | researchgate.net |

| Bcl2 | Anti-apoptotic protein | Decreased | researchgate.net |

The mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), which indicates mitochondrial depolarization and dysfunction. mdpi.comcityu.edu.hk The collapse of the ΔΨm is considered an early marker of apoptosis. cityu.edu.hk Studies on vanadium compounds have shown that they can induce this decay in the mitochondrial potential of cancer cells. mdpi.com This event leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, which then contributes to the activation of the caspase cascade, further propelling the cell towards apoptosis. mdpi.com

Intracellular calcium (Ca²⁺) is a critical second messenger that regulates numerous cellular processes, and its dysregulation is implicated in both the survival and death of cancer cells. mdpi.com While direct studies on this compound's effect on intracellular calcium levels during cancer cell apoptosis are limited, the broader class of vanadium compounds is known to interact with calcium-dependent pathways. One proposed mechanism involves the inhibition of Ca²⁺-ATPases, enzymes responsible for pumping calcium out of the cytosol. paulogentil.com Inhibition of these pumps could lead to a sustained increase in intracellular calcium levels, which can trigger mitochondrial permeability transition and subsequent apoptosis. However, some research on vascular smooth muscle has shown that vanadyl sulfate can also inhibit calcium-induced contractions at high concentrations and in the absence of extracellular calcium, suggesting a complex relationship with calcium signaling that may be cell-type specific. paulogentil.com

Cell Cycle Arrest Induction

Vanadium compounds have been shown to exert antiproliferative effects by inducing cell cycle arrest in various cancer cell lines. The specific phase of arrest and the underlying molecular mechanisms can differ depending on the vanadium compound and the genetic background of the cancer cells.

In p53-deficient mouse embryo fibroblasts, vanadate (B1173111) treatment was found to induce a dose- and time-dependent arrest in the G2/M phase of the cell cycle. nih.gov This arrest was associated with the degradation of the cell division cycle 25C (cdc25C) phosphatase and the activation of phospho-cdc2, without altering the level of the p21 protein. nih.gov Conversely, in p53 wild-type cells, vanadate treatment did not cause G2/M arrest but instead increased the S phase population and upregulated the expression of p21. nih.gov

Another study using the HepG2 human hepatoma cell line found that a different compound, vanadyl bisacetylacetonate, blocked cell cycle progression at the G1/S transition. nih.gov This effect was linked to a reduction in the phosphorylation of the retinoblastoma tumor suppressor protein (pRb) and decreased expression of key cyclins, including cyclin D1, cyclin E, and cyclin A. nih.gov Concurrently, the expression of the cyclin-dependent kinase inhibitor p21 was increased. nih.gov Further research has corroborated that various vanadyl complexes can induce G2/M phase arrest by upregulating proteins such as p21 and p27. researchgate.net

Table 1: Effects of Vanadium Compounds on Cell Cycle Regulation in Preclinical Models

| Vanadium Compound | Cell Line | Cell Cycle Phase Arrested | Key Molecular Changes |

|---|---|---|---|

| Vanadate | p53-deficient mouse embryo fibroblasts | G2/M | Degradation of cdc25C, activation of phospho-cdc2 nih.gov |

| Vanadyl bisacetylacetonate | HepG2 (human hepatoma) | G1/S | Decreased pRb phosphorylation, decreased cyclin D1/E/A, increased p21 nih.gov |

| Vanadyl complexes | A431 cells | G2/M | Upregulation of p21, p27, p-cdc25C; downregulation of cdc25C, cdc2 researchgate.net |

Modulation of Metastatic Potential

The metastatic spread of cancer is a complex process involving changes in cell adhesion and the degradation of the extracellular matrix. Preclinical studies suggest that vanadium compounds can interfere with these processes.

Research has indicated that vanadium may inhibit the metastatic potential of tumor cells by downregulating the expression of Matrix Metalloproteinase-2 (MMP-2). mdpi.com MMP-2 is a key enzyme responsible for degrading type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion. By decreasing MMP-2 expression, vanadium compounds may help to maintain the integrity of the extracellular matrix and reduce the invasive capacity of tumor cells. mdpi.com Preclinical studies focusing specifically on the effect of this compound on E-cadherin expression were not identified in the reviewed literature.

Inhibition of Tumor Growth in In Vivo Models

The anticancer effects of vanadyl sulfate have been tested in animal models, demonstrating its potential to suppress tumor growth. In a study using a B16-F10 melanoma mouse model, intratumoral administration of vanadyl sulfate as a standalone therapy induced significant tumor regression and enhanced the survival of the mice. nih.gov Notably, this treatment led to the complete cure of tumors in approximately 50% of the animals. nih.gov In a separate murine model using RM9 prostate cancer cells, the combination of vanadyl sulfate with Newcastle disease virus (NDV) was shown to significantly enhance the survival of tumor-bearing mice compared to control groups. nih.gov These findings highlight the potential of vanadyl sulfate to inhibit tumor growth in vivo.

Table 2: In Vivo Antitumor Activity of Vanadyl Sulfate

| Cancer Model | Treatment | Key Finding |

|---|---|---|

| B16-F10 Melanoma (Mouse) | Vanadyl Sulfate (monotherapy) | Significant tumor regression; ~50% of mice cured nih.gov |

| RM9 Prostate Cancer (Mouse) | Vanadyl Sulfate + NDV | Significantly enhanced survival compared to controls nih.gov |

Bone Metabolism and Healing

Vanadium compounds have demonstrated significant effects on bone cells, suggesting a role in regulating bone metabolism and promoting healing processes.

Promotion of Osteoblast Differentiation

Multiple studies have shown that vanadium compounds can stimulate the differentiation and proliferation of osteoblasts, the cells responsible for bone formation. nih.govesmed.org In cultures of MC3T3-E1 mouse osteoblast-like cells, vanadyl sulfate (VSO4) was found to induce cell proliferation and promote the deposition of calcium and proteoglycans, which are critical components of the bone matrix. shu.edu The mechanism appears to involve the activation of insulin signaling pathways, such as the protein kinase B (Akt) pathway. shu.edu Another study using C3H10t1/2 mesenchymal stem cells found that vanadium ions had a profound impact on inducing osteoblast differentiation, leading to a significant upregulation of alkaline phosphatase (ALP) activity and mineralization, both of which are key markers of osteogenesis. nih.gov

Inhibition of Osteoclast Activity

In addition to promoting bone formation, vanadium has been shown to inhibit the activity of osteoclasts, the cells that mediate bone resorption. esmed.org This dual action suggests a favorable impact on net bone mass. The inhibitory effect on osteoclasts may be related to the modulation of key enzymes involved in bone resorption. nih.gov For instance, vanadium compounds have been noted to influence phosphatases, including tartrate-resistant acid phosphatase (TRAP), which plays a crucial role in osteoclast function. nih.gov By suppressing osteoclast activity, vanadium may help to reduce bone loss, particularly in pathological conditions. nih.gov

Effects on Bone Mass and Density (e.g., Amelioration of Osteopenia in Diabetic Models)

The impact of vanadium on bone health has been specifically investigated in diabetic animal models, which often exhibit complications such as osteopenia (reduced bone density). In studies with streptozotocin-induced diabetic rats, administration of a vanadium-based compound, bis(ethylmaltolato)oxovanadium(IV) (BEOV), led to improved bone mineral density (BMD), enhanced mechanical strength, and an increased bone formation rate in animals where blood glucose levels were controlled. nih.gov Another vanadium compound, vanadyl acetylacetonate (B107027) (VAC), was also found to improve or normalize decreased bone strength and trabecular thickness in diabetic rats. nih.gov These findings suggest that vanadium compounds can ameliorate some of the detrimental effects of diabetes on bone mass and structural integrity. nih.govnih.gov

Table 3: Effects of Vanadium Compounds on Bone Parameters in Diabetic Rat Models

| Vanadium Compound | Diabetic Model | Bone Parameter | Outcome |

|---|---|---|---|

| BEOV | Streptozotocin-induced | Bone Mineral Density (BMD) | Improved in glucose-controlled rats nih.gov |

| BEOV | Streptozotocin-induced | Mechanical Strength | Improved in glucose-controlled rats nih.gov |

| VAC | Streptozotocin-induced | Ultimate Strength | Improved / Normalized nih.gov |

| VAC | Streptozotocin-induced | Trabecular Thickness | Improved / Normalized nih.gov |

Impact on Bone Formation Rate

Preclinical investigations in animal models have explored the effects of vanadium compounds on bone health, with some studies indicating a positive influence on the rate of bone formation. In non-diabetic rats, treatment with bis(ethylmaltolato)oxovanadium(IV) (BEOV), an organic vanadium compound, was observed to increase the bone formation rate. nih.gov This effect was also noted in studies with diabetic rats where vanadium treatment was associated with an increase in the mineralizing surface of the bone. researchgate.net Furthermore, research suggests that vanadium compounds may promote the differentiation of osteoblasts, the cells responsible for new bone formation. researchgate.netesmed.orgscilit.com In weanling rats, vanadium supplementation has been shown to stimulate the activity of alkaline phosphatase, a key marker for bone formation. nih.gov

Enhancement of Biomechanical Properties of Healed Bone

Vanadium compounds have been shown to improve the mechanical strength of bone in preclinical studies. In diabetic rat models, treatment with a vanadium-based drug improved both bone mineral density (BMD) and mechanical strength. nih.gov Studies focusing on fracture healing have demonstrated significant enhancements in the biomechanical properties of the healed bone. In one such study using a rat femoral fracture model, local delivery of vanadyl acetylacetonate (VAC) mixed with a calcium sulfate carrier led to notable improvements in bone strength after four weeks. researchwithrutgers.comrutgers.edu Rats treated with the vanadium compound showed significantly higher maximum torque to failure, effective shear modulus, and effective shear stress compared to control groups. researchwithrutgers.comrutgers.edu

Table 1: Effect of Vanadyl Acetylacetonate (VAC) on Biomechanical Properties of Healed Rat Femurs (4 Weeks Post-Fracture)

| Biomechanical Parameter | Treatment Group (VAC-CaSO₄) | Control Group (CaSO₄ Carrier) | Outcome |

|---|---|---|---|

| Maximum Torque to Failure | Significantly Higher | Baseline | Increased bone strength researchwithrutgers.comrutgers.edu |

| Effective Shear Modulus | Significantly Higher | Baseline | Increased bone stiffness researchwithrutgers.comrutgers.edu |

| Effective Shear Stress | Significantly Higher | Baseline | Increased material strength of the callus researchwithrutgers.comrutgers.edu |

Cardiovascular System Investigations

The effects of vanadyl sulfate on blood pressure have been investigated in different preclinical models, yielding varied results. In spontaneously hypertensive rats, a model for genetic hypertension, administration of vanadyl sulfate was found to lower blood pressure in conjunction with reducing plasma insulin levels. nih.gov However, in a different model where metabolic syndrome was induced in rats by a high-fructose diet, vanadyl sulfate did not prevent the increase in blood pressure, although it did prevent the rise in blood glucose. nih.gov

Vanadyl sulfate has demonstrated beneficial effects on vascular function in diabetic animal models. In streptozotocin (STZ)-induced diabetic rats, which typically exhibit increased contractile responses in blood vessels, chronic oral treatment with vanadyl sulfate was shown to improve vascular reactivity. nih.govankara.edu.tr The treatment completely prevented the heightened responsiveness of the aorta to contractile agents like noradrenaline and potassium chloride (KCl). nih.govankara.edu.tr This suggests that vanadyl sulfate can help restore normal vascular smooth muscle function in the context of diabetes. nih.gov

Table 2: Effect of Vanadyl Sulfate on Aortic Responsiveness in STZ-Diabetic Rats

| Agonist | Response in Diabetic Aorta (Untreated) | Response in Diabetic Aorta (Vanadyl Sulfate Treated) |

|---|---|---|

| Noradrenaline | Significantly Increased Contraction | Contraction Increase Prevented nih.govankara.edu.tr |

| Potassium Chloride (KCl) | Significantly Increased Contraction | Contraction Increase Prevented nih.govankara.edu.tr |

Preclinical studies have identified significant cardioprotective actions of vanadyl sulfate, particularly in the context of myocardial ischemia/reperfusion (MI/R) injury. In a rat model of MI/R, post-treatment with vanadyl sulfate significantly reduced the size of the infarct (area of dead tissue). nih.govresearchgate.net The treatment also led to improved cardiac function, as evidenced by decreased left ventricular end-diastolic pressure and enhanced left ventricular contractility. nih.govresearchgate.net

The protective mechanism involves the activation of key cell survival pathways. Vanadyl sulfate was found to restore the activity of protein kinase B (Akt), a crucial enzyme in signaling pathways that inhibit apoptosis (programmed cell death). nih.govresearchgate.net This restoration of Akt activity was associated with the inhibition of apoptosis-related enzymes like Caspase-3 and Caspase-9. nih.govresearchgate.net Furthermore, vanadyl sulfate treatment increased the expression of FLICE-inhibitory protein (FLIP), an anti-apoptotic protein, while decreasing the expression of pro-apoptotic factors. nih.govresearchgate.net In diabetic rats, vanadyl sulfate also demonstrated a protective effect against cerebral ischemia/reperfusion injury, reducing the volume of the cerebral infarct. nih.gov

Table 3: Cardioprotective Outcomes of Vanadyl Sulfate in a Rat MI/R Model

| Parameter | Effect of Vanadyl Sulfate Treatment |

|---|---|

| Infarct Size | Significantly Reduced nih.govresearchgate.net |

| Cardiac Function | Improved Left Ventricular Pressure and Contractility nih.govresearchgate.net |

| Apoptosis (Cell Death) | Inhibited (via Caspase-3 and -9) nih.govresearchgate.net |

| Protein Kinase B (Akt) Activity | Restored/Increased nih.govresearchgate.net |

| FLICE-inhibitory protein (FLIP) | Increased Expression nih.govresearchgate.net |

Central Nervous System and Neurological Effects

Investigations into the effects of vanadyl sulfate on the central nervous system have explored its impact on the blood-brain barrier (BBB) and in models of neurological injury. Studies on mouse cerebrovascular endothelial cells, which form the BBB, have shown that vanadyl sulfate can have biphasic effects. unm.eduunm.edu Notably, a low concentration of vanadyl sulfate was found to significantly increase the mRNA transcription levels of occludin, a critical tight junction protein that helps maintain the integrity of the BBB. unm.eduunm.edu This suggests that at certain concentrations, vanadium-containing compounds might help improve BBB function. unm.eduunm.edu

In the context of neurological injury, vanadyl sulfate has shown protective effects in diabetic rats subjected to cerebral ischemia/reperfusion. nih.gov Treatment with the compound ameliorated hyperglycemia and significantly reduced the cerebral infarct volume and Evans blue extravasation, an indicator of BBB breakdown. nih.gov While some research points to the potential for vanadium to act as a pro-oxidant and contribute to neurodegeneration at certain exposure levels, other studies highlight its potential therapeutic effects in specific injury models. nih.govnih.gov

Neuroprotective Effects (e.g., against Oxidative Damage)

Preclinical research indicates that vanadyl sulfate may exert neuroprotective effects, primarily through its antioxidant properties. In studies using rat models of streptozotocin (STZ)-induced diabetes, a condition known to increase oxidative stress in the brain, administration of vanadyl sulfate has shown potential in mitigating neural damage. researchgate.netresearchgate.net

In these diabetic models, an increase in brain lipid peroxidation (LPO), a marker of oxidative damage, was observed. researchgate.netresearchgate.net Treatment with vanadyl sulfate was found to decrease the levels of LPO. researchgate.netresearchgate.net Furthermore, vanadyl sulfate administration led to an increase in the brain's glutathione (B108866) (GSH) levels, a crucial endogenous antioxidant that is typically depleted in diabetic states. researchgate.netresearchgate.net The compound also reduced the levels of nonenzymatic glycosylation (NEG) in the brain, a process that can alter the structure and function of proteins and contributes to diabetic complications. researchgate.netresearchgate.net These findings suggest that vanadyl sulfate may help protect brain tissue from the pro-oxidant conditions associated with diabetes. researchgate.net

Table 1: Effects of Vanadyl Sulfate on Brain Oxidative Stress Markers in STZ-Diabetic Rats This table is interactive. You can sort and filter the data.

| Parameter | Effect of STZ-Induced Diabetes | Effect of Vanadyl Sulfate Treatment | Reference |

|---|---|---|---|

| Brain Lipid Peroxidation (LPO) | Increased | Decreased | researchgate.netresearchgate.net |

| Brain Glutathione (GSH) | Decreased | Increased | researchgate.netresearchgate.net |

| Brain Nonenzymatic Glycosylation (NEG) | Increased | Decreased | researchgate.netresearchgate.net |

Characterization of Neuroinflammatory Responses

Vanadyl sulfate has been investigated for its role in modulating neuroinflammatory responses in animal models. Studies suggest that it can influence both peripheral and central inflammatory pathways. One key finding is that vanadyl sulfate can inhibit vagally mediated immune-to-brain signaling. bidmc.org In a lipopolysaccharide (LPS)-induced sickness model, which triggers a systemic inflammatory response, vanadyl sulfate treatment was shown to speed recovery. bidmc.org

While paradoxically increasing the production of peripheral inflammatory cytokines like IL-1β and IL-6 by peritoneal macrophages, vanadyl sulfate treatment led to a decrease in the mRNA expression of these same cytokines within the brain. bidmc.org Furthermore, it increased the cerebral expression of antagonists to the IL-1 receptor, specifically IL-1 receptor antagonist (IL-1RA) and IL-1 receptor type 2 (IL-1R2), potentially dampening the central inflammatory cascade. bidmc.org A systematic review of animal studies also supports the anti-inflammatory potential of vanadium compounds, noting that vanadyl sulfate supplementation significantly reduced levels of inflammatory markers such as TNF-α and IL-6. chop.edu However, chronic exposure to other forms of vanadium has been associated with inducing neuroinflammation, including the activation of astrocytes and microglia. wikipedia.org

Blood-Brain Barrier Permeability and Vanadium Distribution

The interaction of vanadyl sulfate with the blood-brain barrier (BBB) appears to be dose-dependent. nih.govmdpi.com In vitro studies using mouse cerebrovascular endothelial cells have shown that vanadium-containing compounds, including vanadyl sulfate, exhibit a biphasic effect on the barrier's integrity. mdpi.com

An in vivo study in mice further explored this effect. mdpi.com It was found that a low concentration of vanadyl sulfate significantly increased the mRNA transcription levels of occludin, a critical tight junction protein that helps maintain BBB integrity. mdpi.com The transcription levels of other tight junction proteins, ZO-1 and claudin-5, as well as the inflammatory molecules ICAM-1 and TNF-α, remained unchanged with this treatment. mdpi.com These results suggest that certain concentrations of vanadyl sulfate may have a therapeutic potential for improving BBB function. mdpi.com Studies have confirmed that vanadium and its derivatives are capable of crossing the BBB. researchgate.net Following administration, vanadium has been observed to accumulate throughout the brain, with higher concentrations noted in areas such as the olfactory bulb, cerebellum, and brain stem. nih.gov

Effects on Myelin and Neuronal Structural Integrity

The impact of vanadium compounds on myelin and neuronal structure is complex, with some studies indicating potential for neurotoxicity, particularly at higher doses or with chronic exposure. High intracellular concentrations of vanadium can promote oxidative stress, which may lead to lipid peroxidation, a process particularly damaging to the lipid-rich myelin sheath of neurons. nih.gov

In a mouse model of early-life chronic vanadium exposure, deteriorating myelin tracts were observed in several brain regions, including the thalamus, hippocampus, and various cortical layers. nih.gov Another study involving long-term postnatal vanadium exposure in mice reported region-dependent myelin damage, notably in the corpus callosum and fibers within the cortex, hippocampus, and diencephalon. wikipedia.org This myelin damage was also associated with axonal damage. wikipedia.org Conversely, other research has suggested a potential protective role for vanadium in certain contexts. For instance, in a study on juvenile hydrocephalic mice, vanadium was found to improve memory and spatial learning while protecting the pyramidal cells of the hippocampus. nih.gov

Mitochondrial Dysregulation in Neural Tissue

While research specifically targeting vanadyl sulfate's effect on mitochondrial function within neural tissue is limited, studies on vanadium compounds in other cell types provide insights into potential mechanisms. Vanadium compounds have been shown to induce mitochondrial oxidative stress. psu.edu This can lead to the opening of the mitochondrial permeability transition pore (PTP), a critical event that can trigger the collapse of the mitochondrial membrane potential and the release of cytochrome c, thereby initiating apoptosis or programmed cell death. researchgate.netpsu.edu

In one in vitro study, vanadyl sulfate was shown to induce a significant increase in both total and mitochondrial reactive oxygen species (ROS). This exposure also led to destabilization of the mitochondrial membrane potential, causing both hyperpolarisation and depolarisation. nih.gov Although this study was not conducted on neural cells, it highlights a fundamental mechanism by which vanadyl sulfate can induce mitochondrial dysfunction, which is a key factor in the neurotoxic effects attributed to vanadium. nih.gov

Renal Function and Nephropathy Studies

Amelioration of Diabetic Nephropathy Indicators (e.g., Serum Urea (B33335), Creatinine)

Vanadyl sulfate has been evaluated for its potential to mitigate indicators of diabetic nephropathy in preclinical models. In studies using streptozotocin (STZ)-induced diabetic rats, which exhibit symptoms of renal damage, vanadyl sulfate administration has demonstrated beneficial effects.

After a 60-day treatment period, diabetic rats showed significantly elevated levels of serum urea and creatinine (B1669602), which are key markers of impaired kidney function. Treatment with vanadyl sulfate led to a significant reduction in serum urea levels. While a reduction in serum creatinine was also observed in the treated group, this change was not statistically significant. In addition to improving these biochemical markers, vanadyl sulfate treatment also reversed the increase in nonenzymatic glycosylation and the decrease in glutathione levels in the kidney tissue of diabetic rats. Furthermore, some reduction in the degenerative changes within the kidney, observed through microscopy, was noted in the vanadium-treated diabetic animals.

Table 2: Effect of Vanadyl Sulfate on Renal Function Markers in STZ-Diabetic Rats This table is interactive. You can sort and filter the data.

| Parameter | STZ-Diabetic Group (Untreated) | STZ-Diabetic Group + Vanadyl Sulfate | Reference |

|---|---|---|---|

| Serum Urea | Significantly Increased | Significantly Reduced | |

| Serum Creatinine | Significantly Increased | Non-significant Reduction | |

| Kidney Nonenzymatic Glycosylation | Increased | Reversed | |

| Kidney Glutathione | Decreased | Reversed |

Biochemical and Histological Assessments of Kidney Tissue

Preclinical research, predominantly in diabetic animal models, has shed light on the effects of this compound on kidney health. Studies have consistently demonstrated its potential to ameliorate diabetes-induced renal complications by influencing key biochemical markers and instigating positive histological changes.

In streptozotocin (STZ)-induced diabetic rats, a common model for type 1 diabetes, treatment with vanadyl sulfate has been shown to counteract some of the detrimental biochemical alterations associated with diabetic nephropathy. For instance, after a 60-day treatment period, diabetic rats exhibited significantly elevated serum levels of urea and creatinine, key indicators of compromised kidney function. However, the administration of vanadyl sulfate led to a significant reduction in serum urea and a non-significant decrease in serum creatinine levels. nih.gov Furthermore, nonenzymatic glycosylation, a process implicated in the pathogenesis of diabetic complications, was found to be increased in the kidney tissue of diabetic rats. Treatment with vanadyl sulfate effectively reversed this effect. nih.gov

Oxidative stress is another critical factor in the development of diabetic kidney disease. Research has shown that vanadyl sulfate can modulate oxidative stress parameters within the renal tissue of diabetic animals. In one study, diabetic rats displayed increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) in their kidneys. Vanadyl sulfate treatment significantly reduced MDA levels and increased SOD activity, suggesting a protective antioxidant effect. Another investigation found that vanadyl sulfate administration in diabetic rats led to decreased activities of transaminases, alkaline phosphatase, carbonic anhydrase, and γ-glutamyl transpeptidase, while elevating superoxide dismutase activity in kidney tissue. researchgate.net This indicates an improvement in diabetic renal injury, likely through its insulin-mimetic and antioxidant properties. researchgate.net

The following table summarizes the key biochemical changes observed in the kidney tissue of diabetic rats following treatment with vanadyl sulfate:

| Biomarker | Effect of Diabetes | Effect of Vanadyl Sulfate Treatment |

| Serum Urea | Increased | Significantly Reduced nih.gov |

| Serum Creatinine | Increased | Non-significantly Reduced nih.gov |

| Nonenzymatic Glycosylation | Increased | Reversed nih.gov |

| Glutathione Level | Decreased | Reversed nih.gov |

| Malondialdehyde (MDA) | Increased | Significantly Reduced |

| Superoxide Dismutase (SOD) | Decreased | Significantly Increased |

| Transaminases | Increased | Decreased researchgate.net |

| Alkaline Phosphatase | Increased | Decreased researchgate.net |

| Carbonic Anhydrase | Increased | Decreased researchgate.net |

| γ-Glutamyl Transpeptidase | Increased | Decreased researchgate.net |

Muscle Metabolism in Non-Diabetic Contexts

The influence of this compound on muscle metabolism extends beyond diabetic models, with some preclinical research exploring its effects in non-diabetic subjects. These investigations have primarily focused on its impact on glycogen (B147801) storage and its potential anti-catabolic properties.

Influence on Glycogen Content in Skeletal Muscle

While a significant body of research has focused on the insulin-mimetic effects of vanadyl sulfate in enhancing glucose uptake and glycogen synthesis in diabetic states, its direct impact on muscle glycogen content in healthy, non-diabetic preclinical models is less extensively documented. Vanadyl sulfate has been shown to stimulate glycogen synthesis in muscles, an effect that is beneficial in diabetic contexts. medcraveonline.com However, studies specifically detailing the quantitative changes in skeletal muscle glycogen levels in non-diabetic animals following vanadyl sulfate administration are limited in the currently available literature. The insulin-like properties of vanadyl compounds are known to activate key enzymes in the glucose metabolism pathway, which could theoretically lead to increased glycogen storage even in the absence of diabetes. Further targeted preclinical studies are necessary to fully elucidate the precise effects of this compound on muscle glycogen content in a non-diabetic state.

Evaluation of Anti-Catabolic Actions on Muscle Tissue

The potential anti-catabolic effects of vanadyl sulfate, which would involve the preservation of muscle protein, have been an area of interest. In diabetic animal models, where muscle wasting can be a significant complication, the administration of vanadyl sulfate has been shown to normalize the expression of genes involved in protein breakdown and biosynthesis. dntb.gov.ua This suggests a potential for vanadyl sulfate to counteract muscle catabolism in disease states.

However, direct preclinical evidence from non-diabetic models specifically evaluating the anti-catabolic actions of vanadyl sulfate on muscle tissue is not robustly established in the reviewed literature. While its insulin-mimetic properties could indirectly support an anti-catabolic environment by promoting glucose utilization and potentially sparing amino acids from being used for energy, dedicated studies measuring markers of muscle protein synthesis and breakdown in healthy, non-diabetic animals are needed to confirm a direct anti-catabolic effect. The current body of research primarily points to its significant role in glucose and lipid metabolism, with the anti-catabolic actions being more of a secondary or inferred benefit, particularly in the context of diabetes.

Toxicological Profiles and Safety Assessment of Vanadyl Sulfate Pentahydrate

General Toxicity Studies

The acute toxicity of vanadyl sulfate (B86663) pentahydrate has been established through the determination of its median lethal dose (LD50). In animal studies, the oral LD50 was found to be 448.0 mg/kg for rats and 467.2 mg/kg for mice. When administered intraperitoneally, the LD50 was 74.1 mg/kg in rats and 113.0 mg/kg in mice. The majority of deaths following acute intoxication occurred within the first 24 hours. Clinical signs observed after administration included irregular respiration, diarrhea, ataxia, and paralysis of the hind legs, which typically resolved after 48 hours, suggesting a rapid elimination of vanadium.

Table 1: Acute Toxicity of Vanadyl Sulfate Pentahydrate (LD50)

| Species | Route of Administration | LD50 (mg/kg) |

|---|---|---|

| Rat | Oral | 448.0 |

| Mouse | Oral | 467.2 |

| Rat | Intraperitoneal | 74.1 |

| Mouse | Intraperitoneal | 113.0 |

Data sourced from research on the acute toxicity of vanadium compounds in rats and mice. sums.ac.ir

Sub-chronic toxicity studies have further elucidated the effects of repeated exposure. A 3-month study by the National Toxicology Program (NTP) assessed the oral toxicity of vanadyl sulfate in rats and mice. pum.edu.plsemanticscholar.org In other long-term studies, chronic exposure to vanadyl sulfate in drinking water for one year led to a 20% decrease in body weight gain in rats. researchgate.net Similarly, significant decreases in maternal weight gain were observed in pregnant mice administered vanadyl sulfate. researchgate.net However, chronic exposures of up to 19 mg/kg of vanadyl sulfate in food or water did not affect mortality rates in rats or mice. researchgate.net

Liver: Studies have indicated that vanadyl sulfate can cause hepatocellular toxicity. In a 24-week study involving Sprague Dawley rats, administration of vanadyl sulfate resulted in significantly raised plasma levels of Alanine Aminotransferase (ALT), a key indicator of liver damage. nih.govnih.gov This demonstrates a potential for liver toxicity even at therapeutic or supplemental doses. nih.govnih.gov

Kidney and Spleen: Research on tissue distribution shows that vanadium accumulates in various organs, with concentrations typically following the order of bone > kidney > spleen > liver. researchgate.net Despite this accumulation, histopathological studies have not revealed significant differences in the spleen tissue of animals treated with vanadyl sulfate compared to controls. researchgate.net In diabetic rats, vanadyl sulfate treatment was associated with a reduction in epithelial cellular swelling of distal tubules in the kidney, an alteration present in untreated diabetic animals. researchgate.net Another long-term study also reported no histological alterations in the kidneys of rats exposed to vanadyl sulfate in drinking water. researchgate.net

Testes: Vanadyl sulfate has been shown to have detrimental effects on the male reproductive system. Oral administration to male rats resulted in decreased weights of the testes and accessory reproductive organs. researchgate.net Significant reductions in blood testosterone levels and sperm count have also been reported. sums.ac.ir Histopathological examinations revealed adverse effects, including atrophy and degeneration of seminiferous tubules. researchgate.net Other research has pointed to the inhibition of spermatogenesis and the loss of maturing and elongated spermatids. nih.gov However, one study noted that while testosterone and sperm count were significantly decreased, the histology of the testes and epididymides did not differ from the control group, suggesting the route of administration may influence outcomes. sums.ac.ir